3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-bromo-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
The presence of the fluorine atom in 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are often desirable .
Biological Activity
3-Bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1251249-98-5) is an organic compound belonging to the pyrazole class, characterized by a bromine atom at the 3-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of 4-fluorophenylhydrazine, which is reacted with ethyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom, followed by hydrolysis to yield the target carboxylic acid .
Chemical Properties:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were screened against bacterial strains such as E. coli and Bacillus subtilis, with some derivatives showing promising results comparable to standard antibiotics . The presence of halogen substituents like bromine and fluorine enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against microbial pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives of pyrazoles have been tested against multiple cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), demonstrating significant cytotoxic effects. Specific compounds showed IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | NCI-H460 | 12.50 |
Compound C | SF-268 | 42.30 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory properties. A study reported that certain pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism of action may involve inhibition of key inflammatory pathways, making these compounds suitable candidates for further therapeutic development.
The biological activity of this compound is likely mediated through interactions with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition: Compounds may inhibit enzymes involved in inflammation or cancer progression.
- Receptor Modulation: The compound may interact with cell surface receptors that regulate cellular responses to stimuli.
Further biochemical studies are required to elucidate these mechanisms in detail.
Case Studies
- Anticancer Study: A recent investigation into various pyrazole derivatives revealed that specific modifications at the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines. The study emphasized the role of halogen substituents in improving bioactivity .
- Anti-inflammatory Research: Another study focused on synthesizing novel pyrazole derivatives that exhibited potent anti-inflammatory effects in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-9-5-8(10(15)16)14(13-9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNXUKVJHGFLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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